



Application Notes and Protocols for Cellular Labeling with IR-792 Perchlorate

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Compound of Interest		
Compound Name:	IR-792 perchlorate	
Cat. No.:	B1518422	Get Quote

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These application notes provide a comprehensive guide for labeling cells with the near-infrared (NIR) fluorescent dye, **IR-792 perchlorate**, for the purpose of cellular tracking in both in vitro and in vivo applications. The protocols outlined below are designed to ensure optimal labeling efficiency, maintain cell viability, and achieve stable fluorescence for longitudinal studies.

Introduction

IR-792 perchlorate is a lipophilic, cationic cyanine dye that exhibits strong fluorescence in the near-infrared spectrum, with a maximum absorption at approximately 792 nm.[1] This property makes it an ideal candidate for in vivo imaging, as NIR light can penetrate tissues more deeply with reduced background autofluorescence compared to visible light.[2][3][4] Labeled cells can be tracked non-invasively to monitor their migration, proliferation, and localization in various biological processes, including immunology, cancer biology, and stem cell research.[3][5]

Principle of Labeling

IR-792 perchlorate, like other lipophilic carbocyanine dyes, labels cells by intercalating its long aliphatic tails into the lipid bilayer of the cell membrane.[5] This process is generally rapid and does not require cell permeabilization. The stable integration into the membrane allows for long-term tracking of the labeled cells and their progeny, as the dye is distributed among daughter cells upon cell division.



Experimental Protocols Preparation of IR-792 Perchlorate Stock Solution

A critical first step is the proper dissolution of **IR-792 perchlorate**. To avoid aggregation, which can lead to fluorescence quenching, it is recommended to use a high-quality, anhydrous solvent.

- Reagents:
 - IR-792 perchlorate powder
 - Anhydrous dimethyl sulfoxide (DMSO) or ethanol
- Procedure:
 - Prepare a 1 mM stock solution of IR-792 perchlorate by dissolving the appropriate amount of dye in anhydrous DMSO or ethanol.
 - Vortex thoroughly until the dye is completely dissolved.
 - Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol for Labeling Cells with IR-792 Perchlorate

This protocol provides a general guideline for labeling cells in suspension. Optimization of dye concentration and incubation time may be necessary for different cell types.

- Materials:
 - Cells of interest in suspension
 - Complete cell culture medium
 - Phosphate-buffered saline (PBS), sterile
 - IR-792 perchlorate stock solution (1 mM)



- Centrifuge
- Incubator (37°C, 5% CO2)

Procedure:

- Harvest and count the cells. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in pre-warmed, serum-free culture medium or PBS to a concentration of 1 x 10⁶ cells/mL.
- Dilute the 1 mM IR-792 perchlorate stock solution in the cell suspension to a final concentration of 1-10 μM. A starting concentration of 5 μM is recommended.
- Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently agitate the cells every 10 minutes to ensure uniform labeling.
- Stop the labeling reaction by adding 5 volumes of complete culture medium.
- Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
- Wash the cells twice with PBS to remove any unbound dye.
- Resuspend the labeled cells in the appropriate medium for downstream applications.

Assessment of Cell Viability

It is crucial to assess the viability of cells after labeling to ensure that the process did not induce cytotoxicity. Propidium iodide (PI) or 7-aminoactinomycin D (7-AAD) staining followed by flow cytometry is a common method.

- Materials:
 - Labeled and unlabeled (control) cells
 - Propidium Iodide (PI) or 7-AAD staining solution
 - Flow cytometer



Procedure:

- Resuspend both labeled and unlabeled cells at a concentration of 1 x 10⁶ cells/mL in flow cytometry staining buffer.
- Add PI or 7-AAD to the cell suspensions at the manufacturer's recommended concentration.
- Incubate for 5-15 minutes on ice, protected from light.
- Analyze the cells by flow cytometry. Live cells will exclude the dye and show low red fluorescence, while dead cells will be permeable to the dye and exhibit high red fluorescence.

Quantification of Labeling Efficiency

Flow cytometry can be used to determine the percentage of successfully labeled cells and the intensity of the fluorescence signal.

Materials:

- Labeled and unlabeled (control) cells
- Flow cytometer with appropriate NIR laser and filters

Procedure:

- Resuspend both labeled and unlabeled cells at a concentration of 1 x 10⁶ cells/mL in flow cytometry staining buffer.
- Analyze the cells using a flow cytometer equipped with a laser that can excite IR-792 (e.g.,
 785 nm) and a detector for its emission.
- Use the unlabeled cells to set the background fluorescence gate.
- The percentage of cells falling outside this gate in the labeled population represents the labeling efficiency. The mean fluorescence intensity (MFI) provides a measure of the labeling brightness.



Assessment of Fluorescence Stability

The stability of the fluorescent signal over time is critical for long-term tracking studies.

Procedure:

- Culture the labeled cells under normal conditions.
- At various time points (e.g., 24, 48, 72 hours, and longer for extended studies), harvest a sample of the cells.
- Analyze the cells by flow cytometry to measure the MFI. A decrease in MFI over time can indicate dye efflux, degradation, or dilution due to cell division.
- Alternatively, fluorescence microscopy can be used to visually assess the stability of the signal in adherent cells.

Quantitative Data Summary

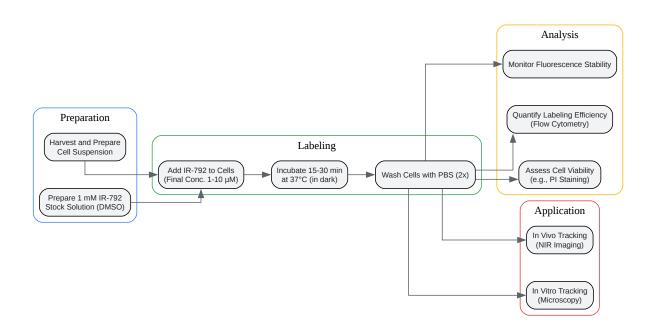
The following tables provide a framework for summarizing the quantitative data obtained from the experimental protocols. The values presented are hypothetical and should be determined experimentally for each specific cell type and experimental condition.

Parameter	Cell Type A	Cell Type B	Cell Type C
Optimal IR-792 Concentration (μΜ)	5	10	2.5
Incubation Time (minutes)	20	30	15
Labeling Efficiency (%)	>95%	>98%	>90%
Cell Viability (%)	>98%	>95%	>99%



Time Point	Mean Fluorescence Intensity (MFI) - Cell Type A	Mean Fluorescence Intensity (MFI) - Cell Type B
0 hours	10,000	12,000
24 hours	8,500	10,200
48 hours	7,000	8,500
72 hours	5,500	6,800

Visualizations Cellular Uptake and Labeling Workflow

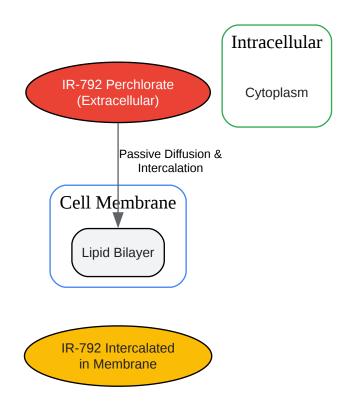


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Caption: Workflow for labeling cells with IR-792 perchlorate.

Proposed Cellular Uptake Mechanism of IR-792 Perchlorate



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Caption: Proposed mechanism of IR-792 perchlorate cellular uptake.

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